molecular formula C7H10N2O2S B1348949 Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate CAS No. 302964-21-2

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Cat. No.: B1348949
CAS No.: 302964-21-2
M. Wt: 186.23 g/mol
InChI Key: WCXOJOUWPHIVOU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (PubChem CID 735005) is a chemical compound with the molecular formula C7H10N2O2S. It belongs to the 1,3-thiazole class of heterocyclic compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This specific structure, featuring an ester group and an amino group on the thiazole core, makes it a valuable building block in organic synthesis and medicinal chemistry research. Thiazole derivatives are widely recognized for their diverse biological activities and are frequently explored as key intermediates in the development of new pharmaceuticals. This compound is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use. Storage should be in a cool, dark place, and the container must be kept tightly closed under an inert gas such as nitrogen or argon.

Properties

IUPAC Name

methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXOJOUWPHIVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352731
Record name methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

302964-21-2
Record name 5-Thiazolecarboxylic acid, 2-amino-4-ethyl-, methyl ester
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Record name methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
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Record name methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
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Preparation Methods

Adapted Method from Ethyl 2-amino-4-methylthiazole-5-carboxylate Synthesis

A well-established method for ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of thiourea with 2-chloroacetylacetate esters in ethanol solvent, followed by pH adjustment and purification. This method can be adapted for the methyl 2-amino-4-ethyl derivative by substituting the methyl group with an ethyl group in the starting α-haloketone or β-ketoester.

Typical procedure:

Step Description Conditions Notes
1 Prepare 10-35% ethyl acetate solution in ethanol; add thiourea and sodium carbonate Room temperature Sodium carbonate weight ratio to α-haloketone: 0.01–0.1
2 Warm to 40–55 °C; add α-haloketone dropwise (e.g., 2-chloroacetylacetate derivative with ethyl substituent) 20–30 min addition; then heat to 60–70 °C for 5–5.5 h Ensures cyclization and ring formation
3 Remove solvent by distillation; cool to room temperature; filter Ambient Isolates crude product
4 Add filtrate to water; adjust pH to 9–10 with caustic soda; stir 0.5 h Room temperature Precipitates product
5 Filter and vacuum dry Room temperature Obtain purified methyl 2-amino-4-ethylthiazole-5-carboxylate

This method yields over 98% product purity with a melting point around 172–173 °C for the methyl analog; the ethyl derivative is expected to have similar properties.

One-Pot Bromination and Cyclization Method

Another approach involves a one-pot synthesis using acetoacetate esters, N-bromosuccinimide (NBS), and thiourea derivatives in mixed solvents (water and tetrahydrofuran). This method simplifies the bromination and cyclization steps, improving efficiency and yield.

Step Description Conditions Notes
1 React acetoacetate ester with N-bromosuccinimide in water/THF Controlled heating Bromination of α-position
2 Add N-substituted thiourea derivative Water bath heating Cyclization to thiazole ring
3 Basify with ammonia solution Ambient Purification of product

This method is advantageous for synthesizing various 2-substituted amino-4-methylthiazole-5-carboxylate derivatives, potentially including the ethyl-substituted compound, with good yields and purity.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Solvent Ethanol, Ethyl acetate (10-35% w/w), Water/THF mixture Solubility and reaction rate
Temperature 40–70 °C Controls reaction kinetics and product formation
pH 9–10 (post-reaction) Precipitates product, improves purity
Reaction Time 5–6 hours (thermal), or overnight reflux in older methods Longer times increase yield but consume energy
Sodium Carbonate Amount 0.01–0.1 weight ratio to α-haloketone Neutralizes acid, promotes cyclization

Optimizing these parameters reduces reaction time and energy consumption while maximizing yield and purity.

Comparative Analysis of Preparation Methods

Method Starting Materials Solvent Reaction Time Yield Advantages Limitations
Ethanol solution with thiourea and 2-chloroacetylacetate Thiourea, 2-chloroacetylacetate (ethyl substituted) Ethanol + ethyl acetate 5–5.5 h >98% Low temperature, short time, high yield Requires careful pH control
One-pot bromination and cyclization Acetoacetate ester, NBS, thiourea derivatives Water/THF Few hours High Simplified steps, good purity Requires handling brominating agents
Reflux or microwave-assisted (older methods) Thiourea, 2-chloroacetylacetate Ethanol Up to 10 h Moderate Established method Long reaction time, high energy

Summary Table of Key Preparation Parameters

Parameter Ethanol Method One-Pot Bromination Method
Solvent Ethanol + ethyl acetate Water + tetrahydrofuran
Temperature 40–70 °C Controlled heating (water bath)
Reaction Time 5–5.5 hours Few hours
pH Adjustment Yes, to 9–10 Basification with ammonia
Yield >98% High
Purity High High
Scalability Good Good

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Scientific Research Applications

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound targets bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell integrity and ultimately cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely studied due to their diverse pharmacological activities. Below is a structural and functional comparison of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate with analogous compounds:

Table 1: Structural Comparison of Key Thiazole Derivatives

Compound Name Substituents (Position) Key Features References
This compound 2-NH₂, 4-C₂H₅, 5-COOCH₃ Balanced steric/electronic profile; potential for hydrogen bonding. [3], [13]
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate 2-NH₂, 4-CH₃, 5-COOCH₂CH₃ Shorter alkyl chain (methyl vs. ethyl) may reduce lipophilicity. [13]
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate 2-NH₂, 4-COOCH₃, 5-CF₃ Electron-withdrawing CF₃ group enhances stability but may hinder reactivity. [14]
Ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate 2-benzenepeptide, 4-CH₃, 5-COOCH₂CH₃ Bulky aromatic substituent increases steric hindrance, affecting target binding. [6]
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate 2-N(C₆H₅)₂, 4-C₆H₅, 5-COOCH₃ Extended conjugation enhances π-π interactions but reduces solubility. [7]

Key Findings from Comparative Studies

Substituent Effects on Reactivity: The 2-amino group in the target compound enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. In contrast, derivatives with 2-pyridinyl (e.g., Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) or 2-nitrobenzamido groups (e.g., Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate) exhibit altered electronic profiles, impacting their acidity and binding modes . 4-Ethyl vs.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, which involves coupling nitriles with α-haloketones followed by hydrolysis and esterification. However, introducing the ethyl group at position 4 may require optimized alkylation conditions to avoid side reactions . Derivatives with bulky substituents (e.g., diphenylamino or benzenepeptide groups) often require multi-step syntheses and chromatographic purification, lowering overall yields compared to simpler analogs .

Biological Activity Trends: Anticancer Potential: Compounds like Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate show enhanced activity in PTEN-deficient cancer models due to their planar aromatic systems, which intercalate with DNA or inhibit kinases. The target compound’s smaller substituents may favor different mechanisms, such as protease inhibition . Antimicrobial Activity: Thiazoles with electron-deficient groups (e.g., trifluoromethyl or nitro) exhibit stronger antibacterial effects, as seen in Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate. The target compound’s amino and ester groups may offer a balance between potency and selectivity .

Biological Activity

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a thiazole ring, an amino group, and a carboxylate substituent. The molecular formula is C7H10N2O2SC_7H_{10}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazole moiety contributes to its reactivity and biological activity, making it a versatile compound in synthetic organic chemistry.

Target Proteins and Pathways

The compound primarily functions as an anaplastic lymphoma kinase (ALK) inhibitor . ALK plays a crucial role in cell proliferation and survival; thus, inhibiting this protein can lead to reduced tumor growth in certain cancers. The inhibition mechanism involves blocking the signaling pathways that promote cancer cell proliferation and survival.

Additionally, this compound has been linked to the inhibition of stearoyl-CoA desaturase 1 (SCD1), involved in fatty acid metabolism. This dual action suggests a potential for broader therapeutic applications, especially in metabolic disorders.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells .
  • Structure-Activity Relationship (SAR) studies reveal that specific substitutions on the thiazole ring enhance cytotoxicity. For example, the introduction of halogen groups on phenyl rings significantly increases anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis. This potential makes it a candidate for further development as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

In a recent study examining the anticancer potential of thiazole derivatives, this compound was tested against HepG2 cells using MTT assays. The results indicated a significant reduction in cell viability at concentrations as low as 20 µM, demonstrating its potency compared to standard treatments like doxorubicin .

Case Study 2: Anticonvulsant Properties

Another area of investigation focused on the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound were evaluated in animal models for their ability to prevent seizures. The findings showed that certain derivatives could reduce seizure frequency significantly compared to control groups .

Data Summary Table

Biological ActivityObservationsReference
AnticancerInduces apoptosis in HepG2 cells
AntimicrobialActive against various bacterial strains
AnticonvulsantReduces seizure frequency in animal models
ALK InhibitionBlocks signaling pathways promoting cancer growth
SCD1 InhibitionImpacts fatty acid metabolism

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, refluxing 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylate in acetic acid yields analogous thiazole derivatives . Key parameters include solvent choice (e.g., acetic acid for protonation), temperature (reflux conditions), and stoichiometric ratios (1.1:1 molar ratio of aldehyde to thiazole precursor). Yield optimization may require iterative adjustments to reaction time and purification methods (e.g., recrystallization from DMF/acetic acid mixtures).

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% is typical for research-grade material).
  • NMR (¹H/¹³C) : Confirm functional groups (e.g., methyl ester at δ ~3.8 ppm, thiazole ring protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolve crystal structures using SHELX or SHELXL for unambiguous confirmation of stereochemistry and bond lengths .
  • Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3% acceptable) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

  • Solubility : Limited solubility in water (e.g., ~0.97 g/L at 25°C for similar thiazole esters ); prefer polar aprotic solvents (DMF, DMSO) for dissolution.
  • Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the ester group.
  • Thermal properties : Melting points for analogous compounds range 139–167°C , suggesting moderate thermal stability.

Q. How should researchers design assays to evaluate the biological activity of this compound?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., ACE inhibition ) with positive controls (e.g., captopril).
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Q. What spectral databases or tools are recommended for characterizing this compound?

  • PubChem/DSSTox : For reference spectra and toxicity profiles .
  • ORTEP-3 : Generate 3D molecular graphics from crystallographic data .
  • SHELXTL : Refine X-ray diffraction data to resolve bond angles and torsional strains .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., amino group for functionalization) .
  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., VEGF receptors ). Docking scores <–7 kcal/mol suggest strong binding .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Twinning analysis : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
  • Disordered solvent handling : Use SQUEEZE in PLATON to mask electron density from unresolved solvent .
  • Validation tools : Check CIF files with checkCIF for bond-length outliers (>4σ) .

Q. How do substituent variations (e.g., ethyl vs. methyl groups) impact the compound’s electronic structure and bioactivity?

  • SAR studies : Compare IC₅₀ values of methyl/ethyl derivatives in enzyme assays. For example, ethyl groups enhance lipophilicity, improving membrane permeability .
  • Electron-withdrawing effects : Nitro or cyano substituents on the phenyl ring reduce electron density on the thiazole, altering reactivity .

Q. What experimental and computational approaches validate proposed reaction mechanisms for thiazole ring formation?

  • Isotopic labeling : Track ¹³C-labeled intermediates via NMR to confirm cyclization pathways .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., thiourea deprotonation) .
  • DFT transition-state modeling : Locate energy barriers for ring-closure steps using Gaussian .

Q. How can researchers address discrepancies between predicted and observed biological activity (e.g., false positives in screening)?

  • Counter-screening : Test against unrelated targets (e.g., kinases) to rule out nonspecific binding .
  • Metabolic stability assays : Use liver microsomes to assess compound degradation (e.g., ester hydrolysis ).
  • Crystallographic validation : Co-crystallize with target proteins to confirm binding poses .

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